molecular formula C5H10N2O B1604564 4,4-Dimethylimidazolidin-2-one CAS No. 24572-33-6

4,4-Dimethylimidazolidin-2-one

Cat. No.: B1604564
CAS No.: 24572-33-6
M. Wt: 114.15 g/mol
InChI Key: IRLLLHYGMMQKFU-UHFFFAOYSA-N
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Description

4,4-Dimethylimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C5H10N2O. It is a derivative of imidazolidinone, characterized by the presence of two methyl groups at the 4th position of the imidazolidinone ring. This compound is known for its stability and versatility, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N,N’-dimethylurea with formaldehyde under acidic conditions. Another method includes the reaction of 1,2-diamines with carbonyl compounds, followed by cyclization .

Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidative carbonylation of N,N’-dimethylurea. This process involves the use of a palladium catalyst and carbon monoxide in the presence of an oxidant, such as oxygen .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylimidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of 4,4-Dimethylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and thereby reducing the growth of prostate cancer cells. The compound’s flexibility and ability to form non-covalent interactions with the receptor are crucial for its efficacy .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethylimidazolidin-2-one is unique due to its enhanced stability and reactivity, attributed to the presence of the two methyl groups. These structural modifications improve its pharmacokinetic properties and make it a valuable scaffold in drug design .

Properties

IUPAC Name

4,4-dimethylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLLLHYGMMQKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283209
Record name 4,4-dimethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24572-33-6
Record name NSC30468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-dimethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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